Decan-2-yl methanesulfonate
Overview
Description
Decan-2-yl methanesulfonate is a chemical compound . The molecule consists of 24 Hydrogen atoms, 11 Carbon atoms, 3 Oxygen atoms, and 1 Sulfur atom . It contains a total of 38 bonds, including 14 non-H bonds, 2 multiple bonds, 9 rotatable bonds, 2 double bonds, and 1 sulfonate .
Synthesis Analysis
The synthesis of methanesulfonate derivatives has been reported in various studies . For instance, the synthesis of 4-oxo-2-phenyl-4H-chromen-7-yl methanesulfonate derivatives was achieved through conventional methods . Another study reported the synthesis of water-soluble compounds by reactions between corresponding metal salts and 2,2,2-tris (pyrazol-1-yl)ethyl methanesulfonate .Molecular Structure Analysis
The molecular structure of Decan-2-yl methanesulfonate includes 38 bonds in total. There are 14 non-H bonds, 2 multiple bonds, 9 rotatable bonds, 2 double bonds, and 1 sulfonate .Chemical Reactions Analysis
Methanesulfonates, including Decan-2-yl methanesulfonate, have been used in various chemical reactions. For example, a trace analysis of methyl methanesulfonate (MMS), ethyl methanesulfonate (EMS), and isopropyl methanesulfonate (IPMS) in the delgocitinib drug substance was conducted using liquid–liquid extraction . Another study reported the use of methanesulfonate in the oxidation of alkanes .Scientific Research Applications
1. Isotachophoretic Separation and Determination in Pharmaceuticals
Decan-2-yl methanesulfonate, as part of the alkylsulfonates range, can be separated and identified using isotachophoretic methods. This approach is particularly useful in pharmaceutical analysis, especially for determining methanesulfonic acid as a main or trace component in drug substances. The technique offers precise quantification and detection of alkylsulfonates, including decan-2-yl methanesulfonate, and is validated for its accuracy and repeatability in pharmaceutical contexts (Meissner & Niess, 2004).
2. Microbial Metabolism Studies
In microbiology, methanesulfonic acid, related to decan-2-yl methanesulfonate, is a significant component in the biogeochemical cycling of sulfur. Research indicates that methanesulfonate is utilized by various aerobic bacteria as a sulfur source. However, its use by anaerobes is not yet established. This research area explores the interaction of bacteria with sulfonates, contributing to our understanding of microbial pathways and environmental sulfur cycling (Kelly & Murrell, 1999).
3. Analytical Chemistry Applications
Decan-2-yl methanesulfonate and related compounds are crucial in the development of analytical methods for detecting potentially genotoxic impurities in pharmaceuticals. Techniques like high-performance liquid chromatography (HPLC) are employed for detecting such impurities in methanesulfonic acid, demonstrating the role of these compounds in ensuring drug safety and quality (Zhou et al., 2017).
4. Environmental Studies
Methanesulfonic acid, closely related to decan-2-yl methanesulfonate, exhibits properties that make it an environmentally favorable choice in various applications. It has been noted for its aqueous solubility, conductivity, and low toxicity, making it an ideal electrolyte in electrochemical processes, especially in metal plating and recovery. This highlights its potential in green chemistry and environmental sustainability efforts (Gernon et al., 1999).
5. Toxicology and Safety Assessment
Studies involving related compounds like ethyl methanesulfonate provide insights into the toxicological profiles and safety assessments of alkanesulfonates. Research in this area includes exploring the effects of these compounds on living organisms, which is crucial for understanding their potential risks and establishing safety guidelines (Yamazaki, Tajima, & Takeuchi, 2015).
Safety And Hazards
properties
IUPAC Name |
decan-2-yl methanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O3S/c1-4-5-6-7-8-9-10-11(2)14-15(3,12)13/h11H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSIUOJRGICRRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C)OS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80565349 | |
Record name | Decan-2-yl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80565349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Decan-2-yl methanesulfonate | |
CAS RN |
156575-41-6 | |
Record name | Decan-2-yl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80565349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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